
2-Propylhexanoic Acid-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylhexanoic Acid-d7 is a deuterated analogue of 2-Propylhexanoic Acid, which is a derivative of hexanoic acid. This compound is often used in scientific research due to its unique properties, including its stability and ability to be used as a tracer in various studies. The molecular formula of this compound is C9H11D7O2, and it has a molecular weight of 165.28.
Mechanism of Action
Target of Action
2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid
Biochemical Pathways
It’s known that stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Therefore, it can be inferred that this compound might be involved in various metabolic pathways.
Pharmacokinetics
It’s known that the compound is used for pharmaceutical testing , suggesting that it has been studied for its pharmacokinetic properties.
Result of Action
For instance, 2-Propylhexanoic Acid has been found to have toxic effects when administered intraperitoneally .
Action Environment
It’s known that the compound is used in various research fields, including metabolic research and environmental studies , suggesting that its action may be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylhexanoic Acid-d7 typically involves the deuteration of 2-Propylhexanoic Acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a deuterium source to replace the hydrogen atoms with deuterium atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Propylhexanoic Acid-d7 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the carboxyl group is replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkyl halides, esters.
Scientific Research Applications
2-Propylhexanoic Acid-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a standard in quality control processes.
Comparison with Similar Compounds
2-Propylhexanoic Acid-d7 can be compared with other deuterated analogues and similar compounds such as:
2-Propylhexanoic Acid: The non-deuterated form, used in similar applications but lacks the tracing capability provided by deuterium.
Valproic Acid-d6: Another deuterated compound used in similar metabolic studies.
Hexanoic Acid-d11: A deuterated form of hexanoic acid, used in NMR spectroscopy and metabolic research.
The uniqueness of this compound lies in its specific labeling with seven deuterium atoms, making it particularly useful for detailed metabolic studies and tracing experiments.
Properties
CAS No. |
1246818-01-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
165.284 |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 |
InChI Key |
HWXRWNDOEKHFTL-WRYJHXPGSA-N |
SMILES |
CCCCC(CCC)C(=O)O |
Synonyms |
4-Octanecarboxylic Acid-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
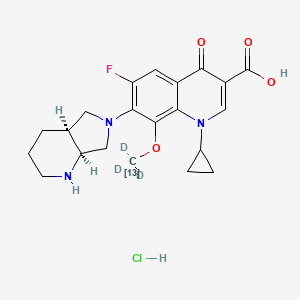
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
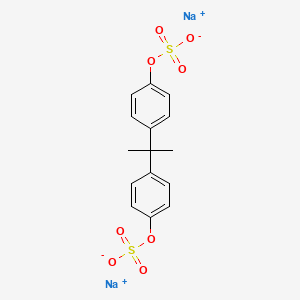
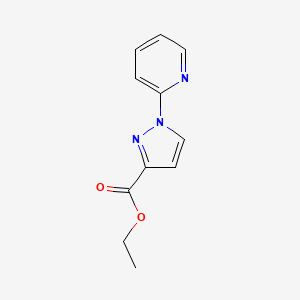
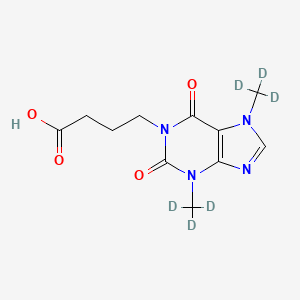
![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
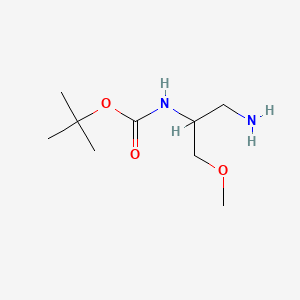
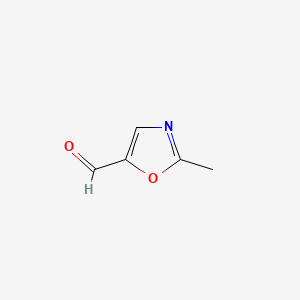
![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)
